An In-depth Technical Guide to Tert-butyl methyl(3-methylazetidin-3-yl)carbamate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Tert-butyl methyl(3-methylazetidin-3-yl)carbamate: Properties, Synthesis, and Applications
Abstract
Tert-butyl methyl(3-methylazetidin-3-yl)carbamate represents a niche yet valuable building block in the landscape of modern medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical properties, a plausible synthetic route, its expected reactivity, and its potential applications for researchers, scientists, and drug development professionals. While direct literature on this specific molecule is sparse, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to offer a robust and predictive profile. The strategic combination of a sterically hindered, 3,3-disubstituted azetidine scaffold with a protected secondary amine highlights its potential in creating novel chemical entities with desirable physicochemical properties.
Introduction: A Molecule Defined by its Motifs
Tert-butyl methyl(3-methylazetidin-3-yl)carbamate is a saturated heterocyclic compound featuring two key structural motifs that are highly relevant in contemporary drug discovery: the 3,3-disubstituted azetidine ring and the N-Boc (tert-butoxycarbonyl) protected secondary amine.
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The Azetidine Scaffold: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction as bioisosteres for larger rings like pyrrolidine or piperidine.[1] Their inherent ring strain, which is greater than that of a five-membered ring but less than a three-membered aziridine, imparts a unique conformational rigidity.[2][3] This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially improving binding affinity to a biological target. Furthermore, the introduction of substituents at the 3-position of the azetidine ring allows for the precise vectoral projection of functional groups into three-dimensional space, a critical aspect of rational drug design.[4][5] The 3,3-disubstitution pattern, in particular, introduces a quaternary center that can enhance metabolic stability and influence lipophilicity.[6]
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The N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[7] Its utility stems from its robustness under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily cleavable under acidic conditions.[8] This orthogonality allows for selective chemical transformations at other sites of a complex molecule. Protecting a secondary amine, as in the title compound, renders it unreactive, enabling, for example, selective N-alkylation or N-acylation of the azetidine ring nitrogen before revealing the exocyclic secondary amine for subsequent diversification.
This guide will construct a detailed profile of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate by leveraging data from close structural analogs, such as tert-butyl azetidin-3-yl(methyl)carbamate (lacking the C3-methyl group), and established chemical principles governing its constituent functional groups.
Physicochemical and Structural Properties
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate | Nomenclature Rules |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Elemental Composition |
| Molecular Weight | 200.28 g/mol | Calculated |
| SMILES | CC1(CN(C1))N(C)C(=O)OC(C)(C)C | Structural Representation |
| CAS Number | Not Assigned | - |
| Predicted Boiling Point | ~250-270 °C at 760 mmHg | Extrapolation from similar compounds |
| Predicted Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH). Low solubility in water. | Based on functional groups |
| Appearance | Likely a colorless oil or low-melting solid at room temperature. | Analogy to similar N-Boc amines[9] |
Synthesis and Manufacturing Pathway
A plausible and efficient synthesis of tert-butyl methyl(3-methylazetidin-3-yl)carbamate can be designed based on established methodologies for the construction of 3-substituted azetidines and the protection of secondary amines. The following multi-step sequence represents a logical and experimentally viable approach.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Boc-3-methylazetidin-3-ol
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To a solution of 1-Boc-azetidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add methylmagnesium bromide (1.2 equiv, 3.0 M solution in diethyl ether) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol, which may be used in the next step without further purification.
Step 2: Synthesis of 1-Boc-3-methylazetidin-3-amine Causality: The conversion of the sterically hindered tertiary alcohol to an amine is a challenging step. A Ritter reaction provides a direct route, though harsh conditions may affect the azetidine ring. A milder alternative involves conversion to an azide followed by reduction.
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Dissolve the crude 1-Boc-3-methylazetidin-3-ol (1.0 equiv) in acetonitrile.
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Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 equiv).
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Allow the mixture to warm to room temperature and stir for 12-18 hours.
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Carefully pour the reaction mixture onto ice and basify with aqueous NaOH to pH > 10.
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Extract the product with dichloromethane (3x).
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Combine the organic layers, dry over sodium sulfate, and concentrate to yield the primary amine.
Step 3: Synthesis of 1-Boc-3-(methylamino)-3-methylazetidine Causality: Reductive amination is a highly efficient and common method for N-methylation of primary amines. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.[10]
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Dissolve the primary amine (1.0 equiv) in dichloromethane (DCM).
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Add aqueous formaldehyde (1.1 equiv, 37% solution).
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Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.
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Stir the reaction at room temperature for 4-6 hours until TLC indicates completion.
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Quench with saturated aqueous sodium bicarbonate solution and extract with DCM.
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Dry the combined organic layers and concentrate to yield the N-methylated product.
Step 4: Synthesis of 3-Methyl-3-(methylamino)azetidine Causality: This step removes the protecting group on the ring nitrogen to allow for the selective protection of the exocyclic secondary amine in the final step.
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Dissolve the N-methylated intermediate (1.0 equiv) in a solution of 4 M HCl in 1,4-dioxane.
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Stir at room temperature for 2-4 hours.
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Concentrate the solvent under reduced pressure to obtain the dihydrochloride salt of the free diamine.
Step 5: Synthesis of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate Causality: The final step involves the selective protection of the more nucleophilic exocyclic secondary amine over the ring nitrogen, which can be controlled under basic conditions.[11]
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Suspend the dihydrochloride salt (1.0 equiv) in DCM.
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Add triethylamine (TEA, 3.0 equiv) to neutralize the salt and act as a base.
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).
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Stir the mixture at room temperature for 12-24 hours.
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Wash the reaction mixture with water and brine.
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Dry the organic layer over sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final target compound.
Chemical Reactivity and Stability
The reactivity of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate is dominated by the characteristics of its two primary functional groups.
Azetidine Ring Reactivity
The azetidine ring possesses approximately 25.4 kcal/mol of ring strain, making it more stable than an aziridine but susceptible to ring-opening reactions under specific conditions.[2]
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Acid Stability: Strong acidic conditions, particularly in the presence of nucleophiles, can promote the protonation of the azetidine nitrogen, followed by nucleophilic attack leading to ring cleavage.[12][13] This is a critical consideration during the N-Boc deprotection step.
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Reductive Stability: The ring is generally stable to common reducing agents like NaBH₄ and catalytic hydrogenation (e.g., H₂/Pd-C), which are often used to deprotect other functional groups.
N-Boc Group Reactivity
The N-Boc group is the primary site of synthetic manipulation. Its stability and cleavage are well-understood.[7]
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Acid-Catalyzed Deprotection: The most common reaction is its removal under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are standard reagents.[14] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The carbamic acid intermediate then decarboxylates to yield the free amine.
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Base and Nucleophile Stability: The N-Boc group is highly resistant to a wide range of bases (e.g., hydroxides, carbonates, amines) and nucleophiles, making it an excellent orthogonal protecting group in complex syntheses.[8][15]
Storage and Handling: Based on its structure, Tert-butyl methyl(3-methylazetidin-3-yl)carbamate should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from atmospheric moisture and acidic impurities. Safety data for analogous compounds suggest it may cause skin and eye irritation, and standard personal protective equipment (gloves, safety glasses) should be worn during handling.[16]
Applications in Research and Drug Development
Tert-butyl methyl(3-methylazetidin-3-yl)carbamate is not an end-product but a versatile intermediate. Its value lies in its ability to be incorporated into larger molecules, where its distinct structural features can be leveraged to optimize pharmacological properties.
Role as a MedChem Building Block
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Scaffold Hopping and Bioisosterism: The 3-methylazetidin-3-yl core can serve as a bioisostere for other common motifs like a gem-dimethyl group or larger rings. This substitution can favorably modulate properties such as aqueous solubility (due to the nitrogen atom), metabolic stability, and cell permeability.
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Vectorial Diversification: The compound provides two distinct points for chemical modification. The azetidine nitrogen can be functionalized (e.g., via alkylation or acylation) while the exocyclic amine is protected. Subsequent removal of the Boc group then allows for the introduction of a second, different substituent. This stepwise approach is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies.
This workflow demonstrates how the orthogonal reactivity of the two nitrogen atoms allows for the systematic and controlled synthesis of complex target molecules, a cornerstone of modern medicinal chemistry programs.
Conclusion
Tert-butyl methyl(3-methylazetidin-3-yl)carbamate is a strategically designed chemical building block that offers significant potential for innovation in drug discovery. While direct experimental data remains to be published, a thorough analysis of its constituent motifs—the 3,3-disubstituted azetidine ring and the N-Boc protected secondary amine—provides a clear and reliable picture of its chemical properties and synthetic utility. Its value lies in providing a rigid, three-dimensional scaffold with two orthogonally reactive nitrogen centers, enabling the efficient construction of diverse and complex molecular architectures. This guide serves as a foundational resource for scientists looking to incorporate this promising intermediate into their research and development programs.
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